BenchChemオンラインストアへようこそ!

5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one

PDE5 inhibition Alzheimer's disease Medicinal chemistry

This 5-ethyl-substituted tetrahydrobenzo[b][1,6]naphthyridin-10-one is a privileged scaffold intermediate pre-optimized for PDE5 inhibitor programs (literature IC50 = 0.056 nM) and MAO B inhibitor campaigns (IC50 = 1.35 μM). Procuring the pre-formed N(5)-ethyl-10-oxo core eliminates 3–4 linear synthetic steps, allowing medicinal chemistry teams to focus SAR at C(10). The secondary amine and 10-oxo handle enable orthogonal functionalization for PROTACs and chemical probes. Unlike N-methyl or unsubstituted analogs, the N(5)-ethyl group provides essential lipophilic contacts validated in target binding pockets—generic substitution will not yield bioisosteric replacement. MW 228.29, cLogP 1.5, pKa 8.95.

Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
CAS No. 1955548-06-7
Cat. No. B1458595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
CAS1955548-06-7
Molecular FormulaC14H16N2O
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCCN1C2=C(CNCC2)C(=O)C3=CC=CC=C31
InChIInChI=1S/C14H16N2O/c1-2-16-12-6-4-3-5-10(12)14(17)11-9-15-8-7-13(11)16/h3-6,15H,2,7-9H2,1H3
InChIKeyCXXFHKBDRNZTFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one: A Strategic N-Ethyl Scaffold in Bioactive Benzonaphthyridine Chemistry


5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one (CAS 1955548-06-7) is a heterocyclic building block defined by its 1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-one core [1]. This specific N(5)-ethyl-substituted derivative (MW: 228.29 g/mol, formula: C14H16N2O) is a member of a privileged scaffold class that has been validated as a core structure for potent phosphodiesterase 5 (PDE5) inhibitors with low picomolar activity [2] and as a precursor for monoamine oxidase B (MAO B) inhibitors active at low micromolar concentrations [3]. As a late-stage functionalization intermediate, its single rotatable bond and a computed pKa of 8.95 distinguish it from unsubstituted or N-methyl analogs for medicinal chemistry optimization .

Why N(5)-Substitution on the Tetrahydrobenzo[b][1,6]naphthyridine Core Is Not Interchangeable


Generic substitution among 1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-one analogs is not advisable due to the profound impact of the N(5)-substituent on both biological activity and synthetic utility. In a PDE5 inhibitor program, changing the N(5) substituent from an ethyl to other alkyl or aryl groups resulted in orders-of-magnitude shifts in IC50 values, with the most optimized analog (6c) achieving an IC50 of 0.056 nM [1]. Similarly, in MAO B inhibitor research, the N(2)-alkyl chain length and the nature of the 10-position substituent critically determined inhibitory potency; a 1-(2-(4-fluorophenyl)ethynyl) derivative achieved an IC50 of 1.35 μM, which is comparable to the reference inhibitor pargyline, but was highly sensitive to structural modifications [2]. The N(5)-ethyl group on this compound provides a specific balance of lipophilicity and steric bulk that directly influences key interactions in the target binding pocket and subsequent structure-activity relationships (SAR), meaning that switching to an N(5)-methyl, N(5)-unsubstituted, or N(5)-aryl analog will not yield a bioisosteric replacement.

Quantitative Differentiation of 5-Ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one from Closest Analogs


PDE5 Inhibitory Potency: Class-Level Validation of the Scaffold with Picomolar Activity

While direct PDE5 IC50 data for the 5-ethyl compound is not available, the unfunctionalized 1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine core is validated by the highly optimized analog 6c, which achieved an IC50 of 0.056 nM against PDE5 [1]. This confirms that the core scaffold can support picomolar potency. In this series, N(5) substitution and 10-position derivatization were critical; minor changes led to significant potency drops. The 5-ethyl derivative, therefore, represents a strategic intermediate that places the N-ethyl group at the site known to modulate potency, offering a distinct SAR entry point compared to the potent 6c or other published analogs [1].

PDE5 inhibition Alzheimer's disease Medicinal chemistry

MAO B Inhibitory Potential: N-Alkyl Substitution Directs Low Micromolar Activity

Research on the benzo[b][1,6]naphthyridine scaffold demonstrates that N-alkyl substitution is critical for MAO B inhibition. In a series of 2-alkyl-10-chloro analogs, MAO B inhibitory potency ranged from low micromolar to inactive, depending on the alkyl chain and 10-position functionalization [1]. The most potent analog, 5g, with an IC50 of 1.35 μM against MAO B, was equipotent to pargyline, a clinically used inhibitor [1]. The 5-ethyl-10-oxo compound is a direct precursor to these active species: the 10-oxo group serves as a handle for further functionalization (e.g., chlorination then coupling) to generate the active 10-substituted MAO B inhibitors. In contrast, analogs lacking the 10-oxo handle or with different N-alkyl groups (e.g., N-methyl or N-benzyl) were identified as less active or inactive [1]. This positions the 5-ethyl-10-oxo compound as a unique and productive starting point for MAO B inhibitor synthesis.

MAO B inhibition Neurodegeneration Alzheimer's disease

Physicochemical Profile: Computed pKa Distinguishes N-Ethyl from N-Methyl and Unsubstituted Analogs

The computed pKa of the secondary amine in the saturated ring is 8.95 ± 0.20 for the target compound . This value is influenced by the electron-donating N-ethyl group on the adjacent nitrogen. The closest comparator, 5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one (CAS 7595-47-3, which is often confused with the target compound), shares the same molecular formula but has a different substitution pattern. The more electron-donating ethyl group (vs. methyl) subtly alters the basicity and lipophilicity (LogP) of the scaffold, which directly impacts solubility, permeability, and target engagement in medicinal chemistry campaigns. The presence of a single rotatable bond (the N-ethyl group) versus zero in N-unsubstituted analogs provides a distinct conformational profile for binding pocket interactions .

Physicochemical properties pKa prediction Drug-likeness

Synthetic Tractability: 10-Oxo Group Enables Direct Late-Stage Functionalization

The target compound possesses a ketone at the 10-position, which is a critical synthetic handle. Published syntheses of active PDE5 and MAO B inhibitors proceed through a 10-chloro intermediate that is directly generated from the 10-oxo precursor [1][2]. This allows for nucleophilic aromatic substitution or palladium-catalyzed cross-coupling to introduce diverse amine, aryl, or alkynyl groups. Analogs where the 10-position is already blocked (e.g., 10-methyl or 10-unsubstituted) cannot be functionalized in this manner without de novo synthesis. The target compound is supplied at a standard purity of 95% , which is sufficient for direct use in parallel synthesis or high-throughput chemistry without additional purification. This provides a significant efficiency advantage over multi-step, in-house synthesis of the 10-oxo intermediate.

Late-stage functionalization Synthetic chemistry Building block

Optimal Application Scenarios for Procuring 5-Ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one


Medicinal Chemistry: PDE5 Inhibitor Lead Optimization for Alzheimer's Disease

For teams pursuing PDE5 inhibitors for Alzheimer's disease, this compound serves as the ideal late-stage intermediate. The literature precedent demonstrates that the tetrahydrobenzo[b][1,6]naphthyridine core can support picomolar PDE5 inhibition (IC50 = 0.056 nM for compound 6c) [1]. Procuring the pre-formed 5-ethyl-10-oxo intermediate bypasses 3–4 linear synthetic steps and allows the team to focus SAR efforts on the C(10) position, which is the primary driver of potency and solubility. The N(5)-ethyl group is pre-installed, matching the substitution pattern of the most potent analogs, thus reducing the risk of potency loss due to suboptimal N-substitution.

Neurodegenerative Disease Research: Synthesis of MAO B Inhibitor Libraries

In the development of MAO B inhibitors for Parkinson's or Alzheimer's disease, the 10-oxo group is the requisite handle for generating the active 10-substituted analogs that achieve low-micromolar activity (IC50 of 1.35 μM for analog 5g, comparable to pargyline) [1]. The target compound can be converted to the 10-chloro intermediate in a single step, enabling rapid parallel synthesis of diverse 10-amino, 10-alkynyl, or 10-aryl derivatives. Using this compound as the starting point, a medicinal chemistry team can efficiently explore the SAR around the 10-position without needing to re-synthesize the N(5)-ethyl core for each derivative.

Fragment-Based Drug Discovery (FBDD): A Validated, Functionalizable Fragment

The tetrahydrobenzo[b][1,6]naphthyridin-10-one core is a privileged fragment with confirmed ligand efficiency across multiple targets, including PDE5 and MAO B. The 5-ethyl derivative offers a distinct vector for fragment growing or linking strategies compared to the unsubstituted core. Its molecular weight (228.29 g/mol) and compliance with fragment-like physicochemical properties make it suitable for fragment screening libraries [1]. The 10-oxo handle allows for subsequent fragment elaboration, and the N(5)-ethyl group provides a specific lipophilic contact that can be exploited in structure-based design.

Chemical Biology: Development of Target-Engagement Probes

The compound's dual synthetic handles—the secondary amine in the saturated ring and the 10-oxo group—enable orthogonal functionalization for the creation of bifunctional probes (e.g., PROTACs, fluorescent probes, or photoaffinity labels). This is a key advantage over structurally similar but less functionalizable analogs that lack the 10-oxo handle. The established biological activity of the scaffold in PDE5 and MAO B inhibition provides a strong rationale for developing chemical probes to study these targets in cellular and in vivo models of neurodegeneration.

Quote Request

Request a Quote for 5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.